molecular formula C9H8Cl2O3 B2894324 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid CAS No. 1511336-39-2

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B2894324
CAS No.: 1511336-39-2
M. Wt: 235.06
InChI Key: WAPRDUNGVFMJAK-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate nucleophile to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid, while nucleophilic substitution can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)propionic acid
  • 3-(2,4-Dichlorophenyl)propionic acid
  • 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid

Uniqueness

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both dichlorophenyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a hydroxyl group (–OH) at the second position and a 3,5-dichlorophenyl group attached to the first carbon. Its molecular formula is C10H10Cl2O3, with a molecular weight of approximately 219.06 g/mol. The presence of the dichlorinated phenyl moiety contributes significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against multidrug-resistant pathogens.

Key Findings:

  • Antimicrobial Efficacy : The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus .
  • Mechanism of Action : The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Study: In Vitro Testing

A study evaluated the in vitro antimicrobial activity of this compound against various strains of resistant bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 16 µg/mL for certain strains .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Candida auris16
Aspergillus fumigatus32

Anticancer Activity

The compound also shows promising anticancer properties, particularly in human lung cancer cell lines.

Key Findings:

  • Cytotoxicity : In studies using A549 human pulmonary cancer cells, this compound demonstrated significant cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .
  • Structure-Activity Relationship : Modifications to the phenyl group have been explored to enhance potency. For instance, derivatives with additional functional groups showed increased activity against cancer cells compared to the parent compound .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving chlorinated phenols and propanoic acid derivatives. Common methods include:

  • Direct Chlorination : Chlorination of phenolic compounds followed by esterification with propanoic acid.
  • Grignard Reactions : Utilizing Grignard reagents to introduce the dichlorophenyl moiety onto the propanoic acid framework.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPRDUNGVFMJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511336-39-2
Record name 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid
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